

In-Depth Technical Guide: Physicochemical Properties of CCT367766 Formic Acid Salt

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: CCT367766 formic

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This technical guide provides a comprehensive overview of the known physicochemical properties of **CCT367766 formic** acid salt, a potent and selective pirin protein degrader. The document details available quantitative data, outlines key experimental protocols for its analysis, and presents visual diagrams of its mechanism of action and relevant experimental workflows.

Physicochemical Data

CCT367766 is a third-generation proteolysis-targeting chimera (PROTAC) that recruits the E3 ubiquitin ligase Cereblon (CRBN) to induce the degradation of pirin. The formic acid salt form is noted to possess enhanced aqueous solubility and stability compared to its freebase form.^{[1][2]} The available physicochemical data is summarized below.

Table 1: Physicochemical Properties of CCT367766 and its Formic Acid Salt

Property	Value	Form
Molecular Formula	C ₅₀ H ₅₀ ClN ₇ O ₁₃	Formic Acid Salt
Molecular Weight	992.42 g/mol	Formic Acid Salt
Appearance	Light yellow to yellow solid	Formic Acid Salt
Solubility	≥ 250 mg/mL in DMSO[3]	Formic Acid Salt
LogD (pH 7.4)	3.1	Free Base[4]
Topological Polar Surface Area (tPSA)	185 Å ²	Free Base[4]
Storage	-20°C, sealed storage, away from moisture[3]	Formic Acid Salt

Note: Specific experimental values for the melting point and pKa of the formic acid salt are not readily available in published literature. It is important to note that the salt form will exhibit distinct values for these properties compared to the free base.

Biological and Biochemical Activity

CCT367766 functions by forming a ternary complex between pirin and CRBN, leading to the ubiquitination and subsequent proteasomal degradation of pirin.[4][5]

Table 2: In-Cell and Biochemical Activity of CCT367766

Parameter	Value	Assay Type
Pirin Binding Affinity (Kd)	55 nM[1]	Biochemical Assay
CRBN Binding Affinity (Kd)	120 nM[1]	Biochemical Assay
CRBN-DDB1 Complex Binding (IC ₅₀)	490 nM[1]	Biochemical Assay
Maximum Pirin Degradation (Dmax)	>95%[4]	Immunoblot (SK-OV-3 cells)
Time to Onset of Degradation	< 2 hours[4]	Immunoblot (SK-OV-3 cells)

Experimental Protocols

Protocol 1: Western Blotting for Pirin Degradation

This protocol provides a method to quantify the degradation of pirin protein in cells treated with CCT367766.[\[4\]](#)[\[5\]](#)

Materials:

- SK-OV-3 human ovarian cancer cells
- Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)
- **CCT367766 formic** acid salt stock solution (in DMSO)
- Phosphate-Buffered Saline (PBS)
- RIPA Lysis Buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- Laemmli sample buffer
- Polyacrylamide gels
- PVDF or nitrocellulose membranes
- Transfer buffer
- Blocking buffer (5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-Pirin, anti-GAPDH (or other loading control)
- HRP-conjugated secondary antibody
- Enhanced Chemiluminescence (ECL) substrate
- Chemiluminescence imaging system

Methodology:

- **Cell Culture and Treatment:** Seed SK-OV-3 cells in 6-well plates to achieve 70-80% confluency. Treat cells with varying concentrations of CCT367766 (e.g., 0.1 nM to 1000 nM) for a specified duration (e.g., 2, 4, or 24 hours). Include a vehicle-only (DMSO) control.[4][5]
- **Cell Lysis:** Wash cells with ice-cold PBS, then lyse with ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.[5]
- **Protein Quantification:** Determine the protein concentration of each lysate using a BCA protein assay kit.[5]
- **SDS-PAGE and Western Blotting:** Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins by size via SDS-PAGE and transfer to a PVDF membrane.[5]
- **Immunodetection:** Block the membrane and incubate with primary antibodies against pirin and a loading control. Follow with incubation with an HRP-conjugated secondary antibody.[4]
- **Signal Detection and Analysis:** Detect the chemiluminescent signal using an imaging system. Quantify band intensities to determine the percentage of pirin degradation relative to the vehicle control.[5]

Protocol 2: Determination of LogD (Distribution Coefficient)

LogD is a measure of lipophilicity at a given pH. The shake-flask method is a standard approach for its experimental determination.

General Methodology:

- Prepare a buffered aqueous solution (e.g., PBS at pH 7.4) and an immiscible organic solvent (e.g., n-octanol), mutually saturated.
- Dissolve a known amount of **CCT367766 formic** acid salt in the buffered aqueous phase.
- Add an equal volume of the organic solvent.
- Agitate the mixture until equilibrium is reached.

- Separate the two phases by centrifugation.
- Quantify the concentration of the compound in each phase using a suitable analytical method, such as LC-MS.
- Calculate LogD as the base-10 logarithm of the ratio of the concentration in the organic phase to the concentration in the aqueous phase.

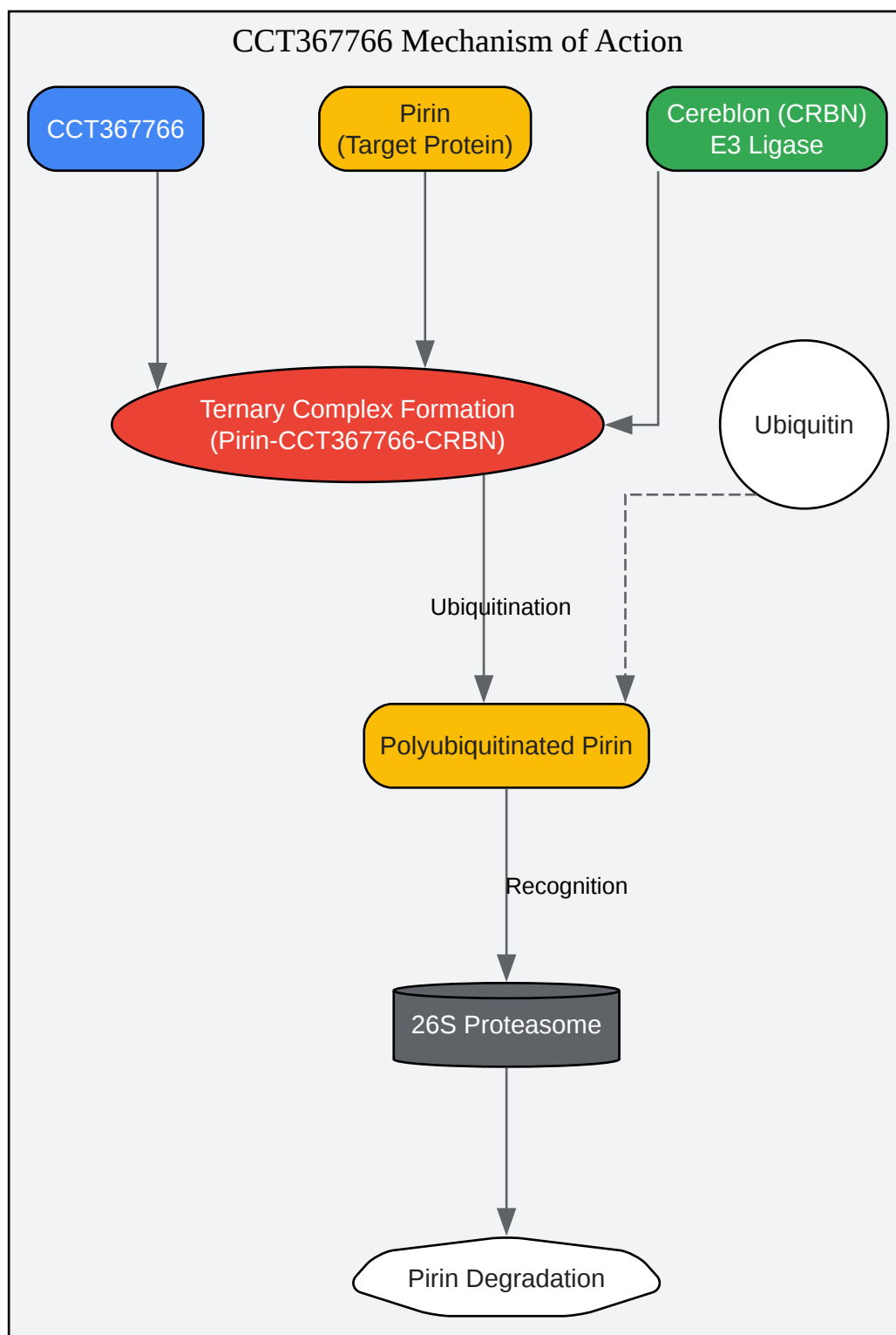
Protocol 3: Calculation of Topological Polar Surface Area (tPSA)

tPSA is a computational parameter that predicts drug permeability and is calculated from the 2D structure of a molecule.

Computational Methodology: tPSA is calculated by summing the surface contributions of polar fragments within a molecule. This method avoids the need for 3D conformational analysis. The calculation is typically performed using specialized software that recognizes polar fragments (containing oxygen, nitrogen, and their attached hydrogens) and applies pre-calculated surface area contributions for each fragment type.

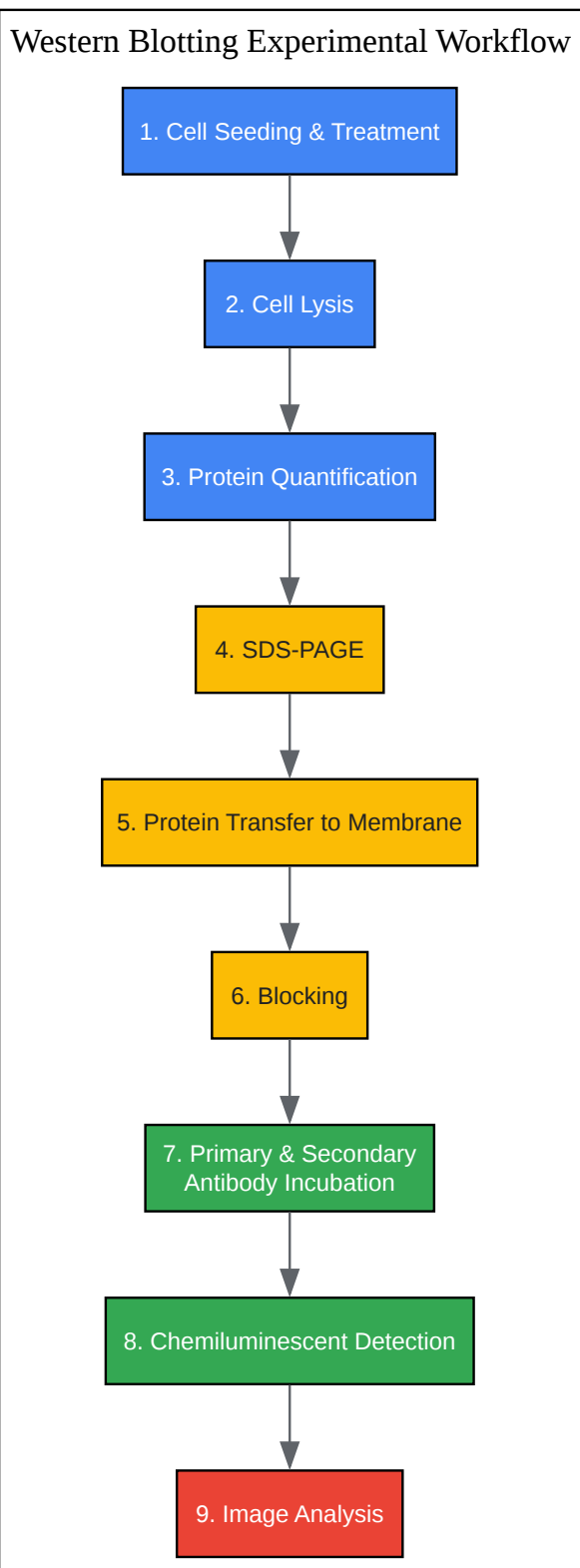
Mandatory Visualizations

The following diagrams illustrate the signaling pathway of CCT367766 and a typical experimental workflow.



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Caption: CCT367766 induces the degradation of pirin via the ubiquitin-proteasome pathway.



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Caption: A streamlined workflow for quantifying protein degradation by Western blot.

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- To cite this document: BenchChem. [In-Depth Technical Guide: Physicochemical Properties of CCT367766 Formic Acid Salt]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10854448#physicochemical-properties-of-cct367766-formic-acid-salt]

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